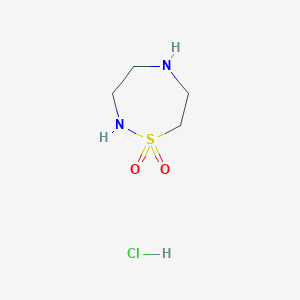

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is a chemical compound. The Inchi Code for 5-methyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H .

Synthesis Analysis

A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol has been developed for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies. An overview of all currently known structures containing the 1,2,5-thiadiazepane 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Scientific Research Applications

Synthesis Techniques

Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS)

A study by Ullah et al. (2012) demonstrated a MACOS protocol for synthesizing a library of functionalized 1,2,5-thiadiazepane 1,1-dioxides, combining one-pot elimination and double aza-Michael addition strategy. This method allowed for the efficient production of these compounds on a large scale, showcasing their potential for various applications in chemistry and material science (Ullah et al., 2012).

Automated Parallel Synthesis Platform

Zang et al. (2012) utilized an automated synthesis platform to construct a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides. This highlights the versatility and efficiency of automated systems in producing large libraries of these compounds (Zang et al., 2012).

Chemical Properties and Reactions

Ring Contraction for Benzothiazine Derivatives

Fülöpová et al. (2015) reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process is significant for producing pharmacologically relevant derivatives (Fülöpová et al., 2015).

Density Functional Theory (DFT) Study on Molecular Structures

A DFT study by Haghdadi et al. (2016) explored the structures and stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxides, providing insights into their chemical behavior and potential applications (Haghdadi et al., 2016).

Applications in Material Sciences

- 1,2,5-Thiadiazole 1,1-dioxides in Functional Molecular Materials: Pakulski and Pinkowicz (2021) provided a comprehensive overview of the preparation, structure, and main uses of 1,2,5-thiadiazole 1,1-dioxides in chemistry and material sciences. They discussed their potential in forming coordination compounds and their use in developing functional molecular materials (Pakulski & Pinkowicz, 2021).

Mechanism of Action

Target of Action

This compound is part of a class of molecules known as sultams, which are useful heterocycles for medicinal chemistry applications . Some sultams have demonstrated significant biological activity

Mode of Action

The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-michael addition strategy . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or activity.

Biochemical Pathways

Given the compound’s synthesis involves aza-michael addition , it may influence pathways involving similar chemical reactions

Result of Action

As a member of the sultam class of compounds, it may exhibit biological activity similar to other sultams . .

properties

IUPAC Name |

1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJUUUWRIIYMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)CCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)